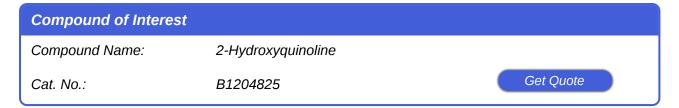


2-Hydroxyquinoline: A Cornerstone Intermediate in Modern Pharmaceutical Development

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Hydroxyquinoline, also known by its tautomeric name quinolin-2(1H)-one, is a versatile heterocyclic aromatic compound that has emerged as a critical structural motif and intermediate in pharmaceutical research and development.[1] Its unique molecular architecture, featuring a fused benzene and pyridine ring system with a hydroxyl group at the 2-position, provides a rich platform for chemical modification, enabling the synthesis of a diverse array of biologically active molecules.[1] This scaffold is present in numerous natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, antidiabetic, anti-inflammatory, and antimicrobial properties.[2][3] Its significance is underscored by its presence in several FDA-approved drugs, particularly in the realm of oncology as kinase inhibitors.[4] This guide provides a comprehensive overview of 2-hydroxyquinoline's physicochemical properties, synthesis, applications in drug discovery, and key experimental protocols, serving as a technical resource for scientists engaged in medicinal chemistry and drug development.

Physicochemical Properties and Synthesis

2-Hydroxyquinoline (CAS 59-31-4) is a light yellow crystalline solid.[5] The equilibrium between its two tautomeric forms, the enol (**2-hydroxyquinoline**) and the keto (2-quinolone), is a key characteristic, with the keto form generally predominating in non-aqueous or solid states



due to stabilizing hydrogen-bonded dimers.[6] This tautomerism influences its reactivity and interactions with biological targets.

Property	Value	Reference
CAS Number	59-31-4	[1][5]
Molecular Formula	C ₉ H ₇ NO	[5]
Molecular Weight	145.16 g/mol	[5]
Physical State	Light yellow crystalline solid	[5]
IUPAC Name	Quinolin-2(1H)-one	[7]
Synonyms	Carbostyril, 2(1H)-Quinolinone	[5]

The synthesis of the quinoline scaffold can be achieved through various classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[8][9] Modern advancements have led to more efficient, one-pot, multi-component reactions and transition metal-catalyzed methods, allowing for the construction of highly functionalized **2-hydroxyquinoline** derivatives.[6] These methods offer improved yields, regioselectivity, and tolerance to a wider range of functional groups, which is crucial for building libraries of potential drug candidates.[6][9]

Applications in Pharmaceutical Development

The **2-hydroxyquinoline** core is a privileged scaffold in medicinal chemistry due to its ability to form key interactions with various biological targets. Its derivatives have been extensively explored for a multitude of therapeutic applications.

Anticancer Activity

The most prominent application of **2-hydroxyquinoline** derivatives is in oncology.[10] They serve as the foundational structure for numerous kinase inhibitors, which are crucial for treating cancers driven by aberrant signaling pathways.[4]

• Kinase Inhibition: Quinolines are key components of drugs that target critical kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor



(VEGFR), and HER2.[11][12] By inhibiting these kinases, the derivatives can arrest the cell cycle, disrupt cell migration, inhibit angiogenesis (the formation of new blood vessels that feed tumors), and induce apoptosis (programmed cell death).[10] Several FDA-approved quinoline-containing kinase inhibitors are in clinical use.[4]

- DNA Topoisomerase Inhibition: Certain derivatives, such as **2-hydroxyquinoline**-4-carboxylic acid, are researched for their potential to inhibit DNA topoisomerase, an enzyme critical for DNA replication in cancer cells.[13]
- Cytotoxicity: Numerous studies have demonstrated the potent cytotoxic effects of 2hydroxyquinoline derivatives against a wide range of human cancer cell lines, including breast, lung, liver, and colon cancer.[10][14]

Antidiabetic Activity

Emerging research highlights the potential of **2-hydroxyquinoline** as an antidiabetic agent.[1] Studies have shown its ability to inhibit key carbohydrate-metabolizing enzymes.

• α-Glucosidase and α-Amylase Inhibition: **2-Hydroxyquinoline** has demonstrated potent inhibitory activity against α-glucosidase and α-amylase, enzymes responsible for breaking down complex carbohydrates into glucose.[2] By inhibiting these enzymes, it can help to lower post-meal blood glucose levels, a key strategy in managing type 2 diabetes.[1]

Other Therapeutic Areas

The biological activity of the **2-hydroxyquinoline** scaffold extends to various other fields:

- Anti-inflammatory: Derivatives have shown anti-inflammatory properties comparable to standard drugs like diclofenac.[3]
- Antimicrobial: The quinoline core is famous for its antibacterial (e.g., fluoroquinolones) and antifungal activities.[3]
- Antimalarial: Historically, quinine, a quinoline alkaloid, was the primary treatment for malaria.
 This has inspired the development of numerous synthetic quinoline-based antimalarial drugs.
 [3]



 Neuroprotection: 8-Hydroxyquinoline derivatives have been investigated for treating neurodegenerative diseases like Alzheimer's.[14]

Quantitative Biological Data

The following table summarizes the inhibitory concentrations (IC₅₀) of select **2-hydroxyquinoline** derivatives against various biological targets, illustrating their therapeutic potential.



Derivative	Target/Cell Line	Activity (IC50)	Therapeutic Area	Reference
2- Hydroxyquinoline	α-Glucosidase	64.4 μg/mL	Antidiabetic	[2]
2- Hydroxyquinoline	α-Amylase	130.5 μg/mL	Antidiabetic	[2]
8-Hydroxy-2- quinolinecarbald ehyde	Hep3B (Liver Cancer)	6.25 μg/mL	Anticancer	[14]
8-Hydroxy-2- quinolinecarbald ehyde	MDA231, T-47D (Breast Cancer)	12.5–25 μg/mL	Anticancer	[14]
Compound 5d (2-sulfanylquinazoli n-4(3H)-one deriv.)	HepG2 (Liver Cancer)	1.94 μΜ	Anticancer	[11]
Compound 5d (2- sulfanylquinazoli n-4(3H)-one deriv.)	HER2 Kinase	0.091 μΜ	Anticancer	[11]
Compound 5d (2- sulfanylquinazoli n-4(3H)-one deriv.)	VEGFR2 Kinase	0.231 μΜ	Anticancer	[11]

Signaling Pathways and Mechanism of Action

A primary mechanism through which **2-hydroxyquinoline**-based drugs exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs) like VEGFR and EGFR. These receptors are crucial components of signaling pathways that regulate cell proliferation, survival,

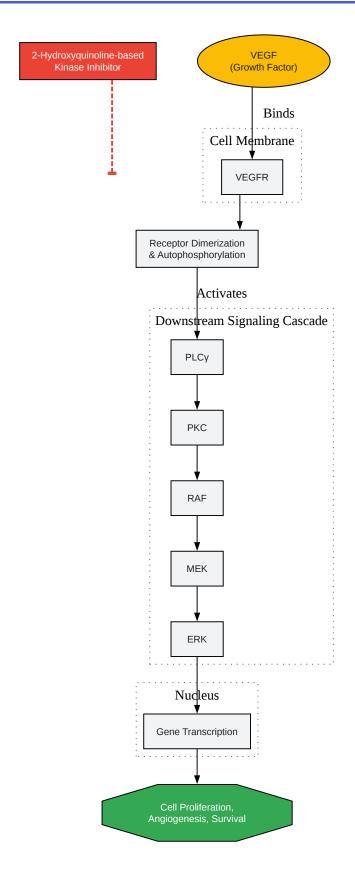






and angiogenesis. In many cancers, these pathways are constitutively active, leading to uncontrolled cell growth. Quinoline-based inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and activation of downstream signaling molecules.





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Caption: VEGFR signaling pathway inhibited by a **2-hydroxyquinoline**-based drug.



Experimental Protocols

Protocol: One-Pot Synthesis of a 4-Aryl-2-Quinolone Derivative

This protocol is adapted from a palladium-catalyzed intermolecular Heck reaction followed by an intramolecular C-H amidation, demonstrating a modern approach to synthesizing functionalized 2-quinolones.[6]

Materials:

- Substituted N-methoxybenzamide
- · Styrene derivative
- Pd(OAc)₂ (Palladium(II) acetate) catalyst
- Ag₂CO₃ (Silver carbonate) oxidant
- PivOH (Pivalic acid)
- DCE (1,2-Dichloroethane) as solvent
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the N-methoxybenzamide (1.0 equiv), styrene derivative (1.2 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv).
- Solvent and Additive Addition: Add anhydrous DCE as the solvent, followed by the addition of PivOH (1.0 equiv) via syringe.
- Reaction Conditions: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-24 hours.

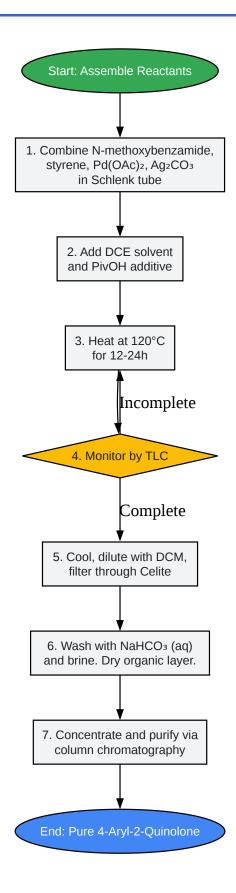
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- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane (DCM) and filter it through a pad of Celite to remove inorganic salts.
- Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.
 Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-aryl-2-quinolone product.
- Characterization: Characterize the final product using spectroscopic methods such as ¹H
 NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.





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Caption: Experimental workflow for the synthesis of a 4-aryl-2-quinolone.



Conclusion

2-Hydroxyquinoline and its derivatives represent a highly valuable and versatile class of compounds in pharmaceutical chemistry. The scaffold's inherent biological activity and amenability to synthetic modification have cemented its role as a cornerstone for the development of novel therapeutics, particularly in the field of oncology. The continued exploration of innovative synthetic methodologies and a deeper understanding of its interactions with biological targets will undoubtedly lead to the discovery of new and more effective drugs. For researchers and drug development professionals, the **2-hydroxyquinoline** core remains a promising and fruitful starting point for designing the next generation of medicines to address a wide range of diseases.

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